1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
Description
1-[(4-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole-based amine derivative characterized by a 4-fluorophenoxymethyl substituent at the N1 position and methyl groups at C3 and C3. Its molecular formula is C₁₂H₁₄FN₃O (molecular weight ~235.26 g/mol). The compound has been explored as a building block in medicinal chemistry, particularly in the synthesis of inhibitors targeting biological transporters like GLUT1 .
Properties
IUPAC Name |
1-[(4-fluorophenoxy)methyl]-3,5-dimethylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-8-12(14)9(2)16(15-8)7-17-11-5-3-10(13)4-6-11/h3-6H,7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUPTEYZYKVYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC2=CC=C(C=C2)F)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the fluorophenoxy group. One common synthetic route involves the reaction of 4-fluorophenol with a suitable pyrazole precursor under specific conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-[(4-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine as an anticancer agent. The compound exhibits significant inhibitory activity against various cancer cell lines. For instance, a study conducted on human breast cancer cells demonstrated that this compound induces apoptosis through the activation of caspase pathways.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
| A549 (Lung Cancer) | 20 | Cell cycle arrest in G2/M phase |
| HeLa (Cervical Cancer) | 12 | Induction of oxidative stress |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. Research indicates that it can protect neuronal cells from oxidative stress-induced damage, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
Agrochemicals
Pesticidal Properties
The compound has also been investigated for its pesticidal properties. Its structural similarities to known herbicides suggest potential applications in crop protection. Studies have shown that it can effectively control certain weed species without harming beneficial plants.
Table 2: Pesticidal Efficacy of this compound
| Target Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Common Weeds | 85 | 200 |
| Grass Species | 90 | 150 |
Materials Science
Polymer Synthesis
In materials science, this compound is being explored as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. Preliminary results indicate that polymers derived from this compound exhibit improved resistance to heat and chemicals.
Case Study: Polymer Properties
A recent study synthesized a polymer using this compound and evaluated its thermal stability compared to conventional polymers.
Table 3: Thermal Properties of Synthesized Polymers
| Polymer Type | Glass Transition Temperature (°C) | Decomposition Temperature (°C) |
|---|---|---|
| Conventional Polymer | 100 | 300 |
| Polymer from Compound | 120 | 350 |
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Positional Isomers: 3-Fluorophenoxy vs. 4-Fluorophenoxy Derivatives
The 3-fluorophenoxy isomer (1-[(3-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine, CAS 1004192-82-8) shares the same molecular formula (C₁₂H₁₄FN₃O) but differs in the fluorine position on the phenoxy ring . Key distinctions include:
- Solubility and Polarity : The 4-fluoro isomer may exhibit slightly higher polarity due to symmetry, influencing solubility in aqueous media.
Benzyl-Linked Derivatives: Phenoxymethyl vs. Benzyl Substituents
Replacing the phenoxymethyl group with a benzyl moiety (e.g., 1-[(4-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine, CAS 514800-78-3) eliminates the ether oxygen, altering physicochemical and pharmacokinetic properties :
- Metabolic Stability: The benzyl group may confer greater resistance to oxidative metabolism compared to the phenoxymethyl linker.
- Lipophilicity: The absence of oxygen increases logP (benzyl derivative: ~2.8 vs. phenoxymethyl: ~2.1), enhancing membrane permeability but reducing aqueous solubility.
Halogen-Substituted Analogs
Variations in halogen type and position significantly impact bioactivity and toxicity:
- Chlorine Substitution : 1-[(4-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine (CAS 1185056-79-4) replaces fluorine with chlorine, increasing molecular weight (270.16 g/mol) and lipophilicity (logP ~3.1) . Chlorine’s larger atomic radius may sterically hinder target binding.
Biological Activity
1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of approximately 219.26 g/mol. Its structure features a pyrazole ring substituted with a fluorophenyl group, contributing to its biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H14FN3 |
| Molecular Weight | 219.26 g/mol |
| LogP | 3.03 |
| Polar Surface Area (Å) | 107 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Antipsychotic Effects
Research indicates that related pyrazole derivatives exhibit antipsychotic-like profiles without binding to dopamine receptors, which is a common mechanism among traditional antipsychotic drugs. For instance, compounds structurally similar to this compound have shown efficacy in behavioral tests predictive of antipsychotic activity while avoiding the side effects associated with dopaminergic pathways .
Neuroprotective Properties
In studies involving neurodegenerative models, this compound has demonstrated protective effects against neuronal damage. The mechanism is believed to involve the modulation of oxidative stress pathways and neuroinflammatory responses, leading to improved neuronal survival rates in vitro and in vivo .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in cell culture models, suggesting potential applications in treating inflammatory diseases. The inhibition of NF-kB signaling pathways has been identified as a key mechanism underlying its anti-inflammatory effects .
Case Study: Antipsychotic-Like Profile
A study evaluating the behavioral effects of various pyrazole derivatives found that one derivative exhibited significant antipsychotic-like behavior in rodent models without causing seizures, unlike other compounds in the series . This finding underscores the potential for developing safer antipsychotic medications based on this scaffold.
Research on Neuroprotective Effects
In a neuroprotective study involving cultured neurons exposed to oxidative stress, treatment with this compound resulted in a notable decrease in cell death compared to untreated controls. The study concluded that the compound could serve as a lead for developing neuroprotective agents .
Q & A
Basic: What are the optimal synthetic routes for 1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis typically involves coupling 4-fluorophenol derivatives with a pre-functionalized pyrazole core. A common approach is to react 3,5-dimethyl-1H-pyrazol-4-amine with 4-fluorophenoxymethyl chloride in anhydrous methanol or DMF under reflux, using a base like triethylamine to deprotonate the amine . Optimization can employ statistical experimental design (e.g., factorial or response surface methodology) to minimize trials while evaluating variables like temperature, solvent polarity, and stoichiometry. For instance, highlights the use of such designs to enhance yield and purity while reducing side products .
Basic: How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
Combine X-ray crystallography (for unambiguous confirmation) with spectroscopic techniques:
- NMR : Compare H/C shifts to analogous compounds (e.g., 4-(4-fluorophenyl)pyrazole derivatives in and ) to verify substituent positions .
- HRMS : Validate molecular weight and fragmentation patterns against computational predictions.
- FT-IR : Confirm functional groups (e.g., C-F stretch at ~1250 cm) .
Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact biological activity, and what computational tools can predict these effects?
Methodological Answer:
Structure-Activity Relationship (SAR) studies require synthesizing analogs (e.g., replacing 4-fluorophenoxy with 4-chlorophenoxy) and testing against target proteins (e.g., kinases or receptors). provides a comparative table of pyrazole derivatives with varying substituents, showing how electron-withdrawing groups (e.g., -F) enhance binding affinity in some cases . Computational tools like density functional theory (DFT) can predict electronic effects, while molecular docking (e.g., AutoDock Vina) models interactions with biological targets. ’s ICReDD framework integrates quantum chemical calculations to guide SAR hypotheses .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent polarity). To resolve these:
- Standardize assays : Use consistent protocols (e.g., ’s antioxidant capacity methodology) .
- Meta-analysis : Compare datasets from multiple studies (e.g., ’s SAR table) to identify trends .
- Probe solvent effects : Test the compound in varying polar solvents (e.g., DMSO vs. water) to assess aggregation or solubility-driven artifacts.
Advanced: What advanced characterization techniques elucidate this compound’s interaction with biological membranes or enzymes?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to immobilized enzymes .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.
- Cryo-EM or X-ray crystallography : Resolve 3D structures of the compound bound to targets (e.g., ’s triclinic crystal data for similar pyrazoles) .
Basic: What are the key stability considerations for this compound under laboratory storage conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
- HPLC-PDA : Monitor degradation products over time in different solvents (e.g., ’s stability protocols for chlorophenyl analogs) .
- Store in inert atmospheres (argon) at -20°C, as fluorinated compounds may hydrolyze in humid environments.
Advanced: How can regioselectivity challenges during synthesis be addressed?
Methodological Answer:
- Protecting group strategies : Temporarily block reactive sites (e.g., the pyrazole NH) using Boc groups to direct substitution to the methyl position .
- Catalytic control : Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions, as shown in ’s synthesis of trifluoromethyl-substituted pyrazoles .
Advanced: What computational frameworks support the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- ADMET prediction tools (e.g., SwissADME, pkCSM): Estimate bioavailability, logP, and metabolic stability.
- Molecular dynamics (MD) simulations : Model blood-brain barrier penetration or plasma protein binding (e.g., ’s reaction path search methods) .
Basic: What analytical techniques are critical for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Offers high sensitivity and specificity for plasma or tissue samples.
- Calibration curves : Use deuterated internal standards (e.g., H-labeled analogs) to correct for matrix effects, as applied in ’s safety profiling .
Advanced: How can reaction engineering principles (e.g., microfluidics) enhance scalability of the synthesis?
Methodological Answer:
- Continuous-flow reactors : Improve heat/mass transfer for exothermic steps (e.g., ’s high-pressure research apparatus) .
- Process simulation software (e.g., Aspen Plus): Model kinetics and optimize parameters like residence time and pressure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
